molecular formula C13H18FNO6 B5046292 N-[2-(2-fluorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid

N-[2-(2-fluorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B5046292
M. Wt: 303.28 g/mol
InChI Key: ZAMBFMMLIBMRDB-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a fluorophenoxy group, an ethyl linkage, and a methoxyethanamine moiety, combined with oxalic acid. The presence of the fluorine atom in the phenoxy group and the methoxy group in the ethanamine chain contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenoxy)ethyl]-2-methoxyethanamine typically involves a multi-step process. One common method includes the reaction of 2-fluorophenol with an appropriate ethylating agent to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with methoxyethanamine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenoxy)ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(2-fluorophenoxy)ethyl]-2-methoxyethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes and receptors, modulating their activity. The methoxyethanamine moiety may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-fluorophenoxy)ethyl)acetamide
  • N2-[2-(4-fluorophenoxy)ethyl]-N,N,N2-trimethylglycinamide

Uniqueness

N-[2-(2-fluorophenoxy)ethyl]-2-methoxyethanamine stands out due to its unique combination of a fluorophenoxy group and a methoxyethanamine chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2.C2H2O4/c1-14-8-6-13-7-9-15-11-5-3-2-4-10(11)12;3-1(4)2(5)6/h2-5,13H,6-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMBFMMLIBMRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=CC=CC=C1F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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